molecular formula C28H37F3N4OS B2641555 N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034495-04-8

N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Cat. No.: B2641555
CAS No.: 2034495-04-8
M. Wt: 534.69
InChI Key: ZGVKECDXEHYLJZ-UHFFFAOYSA-N
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Description

N-(1'-(Thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a structurally complex molecule featuring a bipiperidinyl backbone, a thiophene-methyl substituent, a trifluoromethylpyridinyl group, and a cyclohexanecarboxamide moiety. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural components align with pharmacologically active analogs. Piperidine derivatives are commonly explored for their role in central nervous system (CNS) modulation and antimicrobial activity . The trifluoromethyl group enhances metabolic stability and bioavailability, as seen in patented compounds like those in . The thiophene ring, present in antibacterial carboxamides (e.g., ), may confer additional electronic or steric advantages.

Properties

IUPAC Name

N-[1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F3N4OS/c29-28(30,31)22-8-9-26(32-19-22)35(27(36)21-5-2-1-3-6-21)24-12-16-34(17-13-24)23-10-14-33(15-11-23)20-25-7-4-18-37-25/h4,7-9,18-19,21,23-24H,1-3,5-6,10-17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKECDXEHYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CC4=CC=CS4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the bipiperidine core, the introduction of the thiophene and pyridine rings, and the final coupling with the cyclohexanecarboxamide group. Common synthetic routes may include:

    Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene-2-carbaldehyde in a nucleophilic substitution reaction.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced using a halogenated pyridine derivative in a palladium-catalyzed cross-coupling reaction.

    Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions,

Biological Activity

N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide, identified by CAS number 2034495-04-8, is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bipiperidine core substituted with thiophene and pyridine moieties. The trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and antiviral applications.

The mechanism of action is primarily linked to its interaction with neurotransmitter receptors. The bipiperidine structure allows it to mimic natural neurotransmitters, facilitating modulation of neuronal signaling pathways. This property is crucial for developing therapeutic agents targeting neurological disorders.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives featuring piperidine and thiophene have shown efficacy against HIV-1 by inhibiting reverse transcriptase (RT) activity. The compound's structural analogs demonstrated EC50 values ranging from 6.02 to 23.9 nmol/L against various HIV strains, suggesting a promising profile for antiviral development .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and selectivity of the compound against cancer cell lines. For example, related compounds exhibited significant cytotoxicity against MCF-7 (human breast cancer) cells, indicating potential for further investigation into anticancer properties .

Data Table: Biological Activity Summary

Activity Target/Cell Line EC50/IC50 Value Reference
AntiviralHIV-1 Reverse Transcriptase6.02 - 23.9 nmol/L
CytotoxicityMCF-7 (Breast Cancer)Significant vs. Cisplatin
NeuropharmacologyNeuronal ReceptorsModulation observed

Case Study 1: Antiviral Efficacy

A study focused on the antiviral activity of related piperidine derivatives demonstrated that compounds structurally similar to this compound were effective against multiple strains of HIV, suggesting a robust mechanism for combating viral infections through RT inhibition .

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives were tested for their cytotoxic effects on MCF-7 cells. The results indicated that certain modifications in the chemical structure significantly enhanced their activity compared to standard treatments like cisplatin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Carboxamides

  • N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues () :
    These compounds, synthesized via Pd-catalyzed cross-coupling, exhibit antibacterial properties. The thiophene ring enhances π-π stacking with bacterial targets, while the pyridinyl group improves solubility. However, the target compound’s bipiperidinyl and trifluoromethyl groups likely increase lipophilicity and target specificity compared to simpler thiophene carboxamides .

Piperidine-Based Carboxamides

  • (S)-N-(1-((5-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide () :
    This piperidine-propionamide derivative, synthesized through multi-step functionalization, highlights the role of piperidine in enhancing CNS penetration. The bipiperidinyl structure in the target compound may offer superior conformational flexibility for receptor binding .
  • N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide () :
    The tosyl-piperidine carboxamide framework demonstrates the importance of bulky substituents (e.g., tert-butyl) in modulating pharmacokinetics. The target compound’s cyclohexanecarboxamide may reduce metabolic degradation compared to tosyl groups .

Trifluoromethyl-Substituted Compounds

  • N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide () :
    This patented compound uses trifluoromethyl groups to enhance binding to hydrophobic enzyme pockets. The target compound’s 5-(trifluoromethyl)pyridin-2-yl group may similarly improve affinity for targets like kinases or GPCRs .

Data Table: Structural and Functional Comparison

Compound Name Structural Features Synthesis Highlights Bioactivity Insights References
Target Compound Bipiperidinyl, thiophene-methyl, CF3-pyridine Likely multi-step coupling/amide formation Hypothesized antimicrobial/CNS activity
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene, pyridine Pd-catalyzed cross-coupling Antibacterial (Gram-positive)
(S)-Piperidin-4-yl-N-phenylpropionamide Piperidine, tetrahydronaphthalene THP-protection/deprotection CNS modulation (inferred)
Patented Trifluoromethyl Oxazolidinone CF3, cyclohexanecarboxamide Oxazolidinone functionalization Enzyme inhibition (e.g., kinases)

Research Findings and Hypotheses

  • Synthesis : The target compound likely requires sequential alkylation of bipiperidine, followed by amide coupling, as seen in and . Thiophene introduction may involve nucleophilic substitution or cross-coupling (cf. ).
  • Thiophene’s role in antibacterial activity () could extend to the target compound if optimized.

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